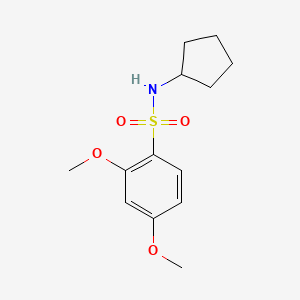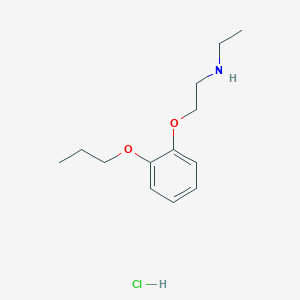
2-hydroxy-N-(2-isopropyl-6-methylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical reactions aiming to introduce or modify functional groups on the quinoline core. Techniques include Friedlander synthesis, modifications to introduce specific substituents, and reactions to achieve desired levels of purity and specificity. For instance, the synthesis of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline, a related compound, was achieved through modifications of earlier methods, demonstrating the complexity and the tailored approaches required for such chemicals (Snyderwine et al., 1987).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by X-ray diffraction and NMR spectroscopy, among other techniques, to reveal details about their conformation and crystalline forms. For example, studies have identified polymorphic modifications of quinoline derivatives with significant implications for their physical properties and potential therapeutic applications (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that influence their functional capabilities, including interactions with other molecules and potential biological activity. These reactions include aminolysis, solvolysis, and the formation of complexes with metal ions, which can modify their chemical and physical properties significantly (Jansson et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various fields. Polymorphic modifications, for example, can exhibit different physical properties that are important for drug formulation and material science applications (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure and the presence of functional groups. These properties determine their reactivity, potential as ligands in coordination chemistry, and their biological activities. Studies on derivatives such as 4-(n-hydroxy-n-methylamino)quinoline 1-oxide have explored their carcinogenic potential, highlighting the importance of understanding the chemical properties of these compounds (Kawazoe et al., 1978).
Propiedades
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12(2)14-9-6-7-13(3)19(14)22-20(24)16-11-18(23)21-17-10-5-4-8-15(16)17/h4-12H,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOUKAUGVJJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5415249.png)
![N-[2-(benzyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5415254.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(pyridin-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5415257.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415262.png)
![N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide](/img/structure/B5415268.png)
![2-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}isonicotinamide](/img/structure/B5415273.png)
![6-(2,2-dimethylmorpholin-4-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5415281.png)


![ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B5415305.png)

![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)